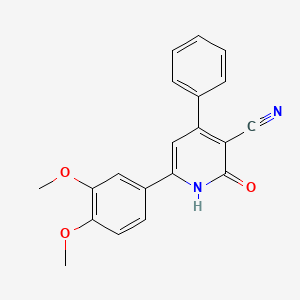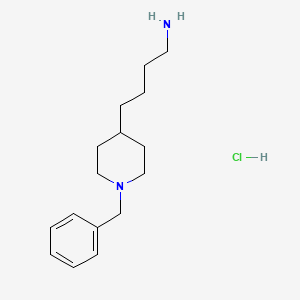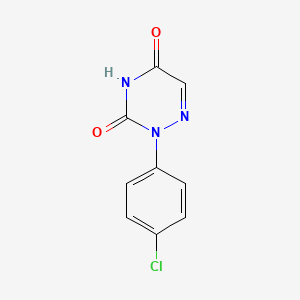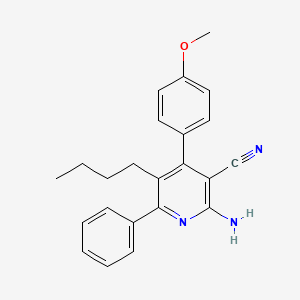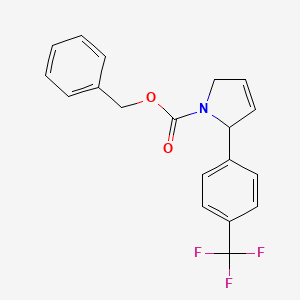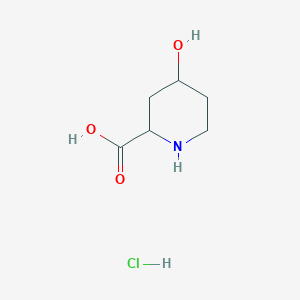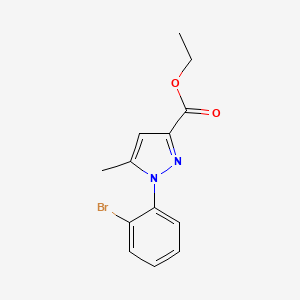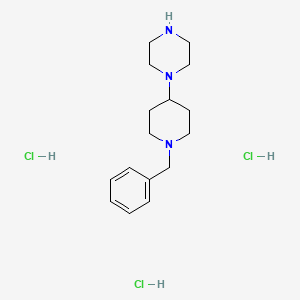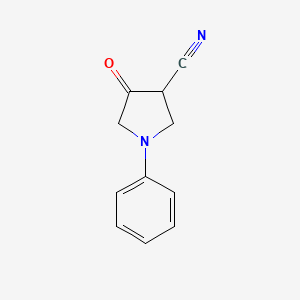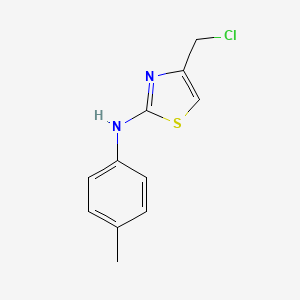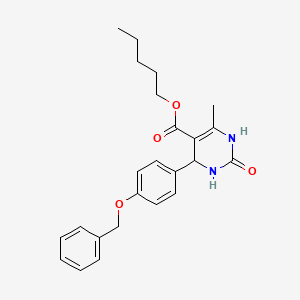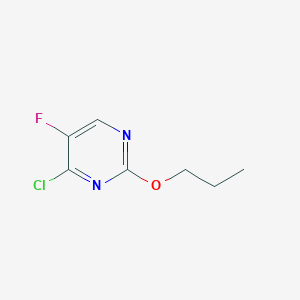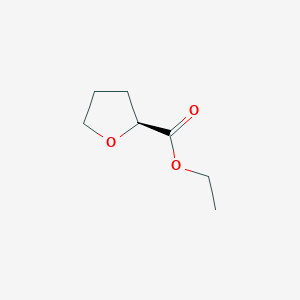
(S)-Ethyl tetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl tetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a tetrahydrofuran ring substituted with an ethyl ester group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-Ethyl tetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of furfural derivatives. One common method involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation to produce methyl tetrahydrofuran-2-carboxylate. This intermediate can then be converted to this compound through further esterification reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-efficiency hydrogenation catalysts such as Ni-SiO2. These catalysts facilitate the conversion of furfural derivatives under mild reaction conditions, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the furan ring to form tetrahydrofuran derivatives.
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Conversion of esters to carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrogenation: Typically performed using metal catalysts such as Ni or Pd under hydrogen gas.
Esterification: Involves the use of alcohols and acid catalysts.
Hydrolysis: Requires acidic or basic conditions to cleave the ester bond.
Major Products Formed
Hydrogenation: Produces tetrahydrofuran derivatives.
Esterification: Forms various esters depending on the alcohol used.
Hydrolysis: Yields carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
(S)-Ethyl tetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl tetrahydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. In hydrogenation reactions, the compound undergoes reduction at the furan ring, facilitated by metal catalysts. The ester group can participate in esterification and hydrolysis reactions, forming new chemical bonds and products .
Comparación Con Compuestos Similares
(S)-Ethyl tetrahydrofuran-2-carboxylate can be compared with other similar compounds such as:
Methyl tetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester group.
Tetrahydrofuran-2-carboxylic acid: Lacks the ester group, existing as a carboxylic acid.
Ethyl furan-2-carboxylate: Contains a furan ring instead of a tetrahydrofuran ring.
The uniqueness of this compound lies in its specific ester group and tetrahydrofuran ring, which confer distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethyl (2S)-oxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
GQQLWKZRORYGHY-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCCO1 |
SMILES canónico |
CCOC(=O)C1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


